molecular formula C9H14N2O3 B11899558 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide CAS No. 920338-62-1

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide

Cat. No.: B11899558
CAS No.: 920338-62-1
M. Wt: 198.22 g/mol
InChI Key: CDYUUHYNPYBBOM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is a spirocyclic acetamide derivative characterized by a unique 4-azaspiro[2.4]heptane core. The molecule features a hydroxyl-substituted acetamide group attached to a 6-methyl-5-oxo moiety within the spirocyclic system. Its molecular formula is C₉H₁₂N₂O₃ (calculated molecular weight: 196.20 g/mol), distinguishing it from structurally related compounds like 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid (CAS 1956369-03-1, molecular weight 171.15 g/mol) .

Key structural attributes include:

  • Spirocyclic architecture: The 4-azaspiro[2.4]heptane core introduces steric constraints and conformational rigidity, influencing reactivity and biological interactions.
  • Methyl and oxo substituents: The 6-methyl-5-oxo group may modulate solubility and metabolic stability.

Properties

CAS No.

920338-62-1

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide

InChI

InChI=1S/C9H14N2O3/c1-8(10-6(13)4-12)5-9(2-3-9)11-7(8)14/h12H,2-5H2,1H3,(H,10,13)(H,11,14)

InChI Key

CDYUUHYNPYBBOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)NC1=O)NC(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic ring system, followed by the introduction of the hydroxy and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic Acid (CAS 1956369-03-1)
  • Molecular Formula: C₇H₉NO₄ (171.15 g/mol) .
  • Key Differences : Replaces the acetamide group with a carboxylic acid, altering acidity (pKa ~2–3 for carboxylic acid vs. ~15–17 for hydroxyl in acetamide).
  • Hazards : Classified for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory toxicity (Category 3) .
N-(5-Methyl-4-oxo-2-azaspiro[3.4]octan-5-yl)acetamide
  • Molecular Formula : C₉H₁₄N₂O₂ (182.22 g/mol).
  • Key Differences: Larger spiro[3.4]octane ring increases conformational flexibility.

Physicochemical Properties

Property 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic Acid N-(5-Methyl-4-oxo-2-azaspiro[3.4]octan-5-yl)acetamide
Molecular Weight 196.20 g/mol 171.15 g/mol 182.22 g/mol
Functional Groups Hydroxyl, acetamide Carboxylic acid Acetamide
Predicted Solubility Moderate (hydroxyl enhances aqueous solubility) High (carboxylic acid ionization) Low (increased lipophilicity)
Hazard Profile Likely similar to Category 2/4 hazards (extrapolated) Category 2/4 acute toxicity Unknown (limited data)

Reactivity and Stability

  • This compound : The hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the molecule. However, the spirocyclic core’s steric hindrance likely reduces susceptibility to hydrolysis compared to linear analogues.
  • Carboxylic Acid Analogues : Higher reactivity toward esterification or decarboxylation under acidic/basic conditions .

Biological Activity

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including antibacterial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique spirocyclic structure which is known for contributing to various biological activities. The molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2, and it has a molecular weight of approximately 198.24 g/mol. Understanding the structure helps in elucidating its mechanism of action.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antitumor properties.

Antibacterial Activity

  • Mechanism : The compound exhibits antibacterial properties by inhibiting bacterial growth through interference with protein synthesis mechanisms similar to those observed in other heterocyclic compounds.
  • Case Studies : Research indicates that derivatives of spirocyclic compounds often show enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound Target Bacteria IC50 (µM)
This compoundMRSA0.15
Other derivativesVarious Gram-positive bacteria0.10 - 0.20

Antitumor Activity

  • Research Findings : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
  • Mechanism of Action : The antitumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death.
Cell Line IC50 (µM) Activity Level
A5490.18Moderate
MDA-MB-2310.08Potent
HeLa0.15Moderate

Pharmacological Implications

The biological activity of this compound suggests its potential as a lead candidate for drug development, particularly in treating bacterial infections and certain types of cancer. The spirocyclic structure may enhance selectivity and reduce toxicity compared to traditional therapies.

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